
2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C.I. Disperse Blue 284: is a versatile dye widely used in various applications, particularly in the textile industry. It is known for its excellent dyeing properties on synthetic fibers such as polyester. This compound is part of the disperse dye family, which are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of C.I. Disperse Blue 284 typically involves the reaction of an aromatic amine with a coupling component under controlled conditions. The process often includes diazotization followed by coupling reactions. The specific conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: : In industrial settings, the production of C.I. Disperse Blue 284 involves large-scale reactions in reactors designed to handle the specific requirements of the dye synthesis. The process includes steps such as mixing, heating, and cooling, followed by purification processes like filtration and drying to obtain the final dye product in powder form.
化学反应分析
Types of Reactions: : C.I. Disperse Blue 284 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure, affecting its dyeing performance.
Substitution: The dye can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinonoid structures, while reduction can lead to the formation of amine derivatives.
科学研究应用
C.I. Disperse Blue 284 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to observe and analyze cell structures.
Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.
Industry: Widely used in the textile industry for dyeing synthetic fibers, providing vibrant and long-lasting colors.
作用机制
The mechanism by which C.I. Disperse Blue 284 exerts its effects involves its interaction with the fibers it dyes. The dye molecules penetrate the fiber structure and form bonds with the polymer chains, resulting in strong color fastness. The molecular targets include the hydrophobic regions of the fibers, where the dye molecules can effectively bind and impart color.
相似化合物的比较
C.I. Disperse Blue 284 can be compared with other disperse dyes such as:
C.I. Disperse Blue 257: Known for its high solubility in non-aqueous media.
C.I. Disperse Blue 106: Used in allergenic testing and has different molecular interactions.
C.I. Disperse Red 73: Exhibits different solubility and dyeing properties in supercritical carbon dioxide.
Uniqueness: : C.I. Disperse Blue 284 is unique due to its specific molecular structure, which provides excellent dyeing properties on synthetic fibers, high color strength, and good fastness properties. Its versatility and effectiveness make it a preferred choice in various applications.
属性
CAS 编号 |
42783-06-2 |
|---|---|
分子式 |
C18H19N5O8S |
分子量 |
465.4 g/mol |
IUPAC 名称 |
2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C18H19N5O8S/c1-12(24)30-9-7-21(8-10-31-13(2)25)15-5-3-14(4-6-15)19-20-18-16(22(26)27)11-17(32-18)23(28)29/h3-6,11H,7-10H2,1-2H3 |
InChI 键 |
YPNBSXJSFUWYMV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


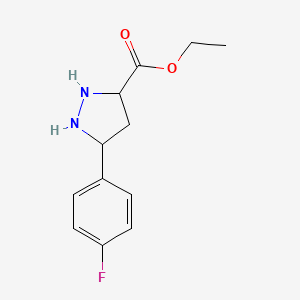
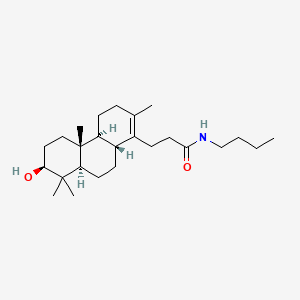
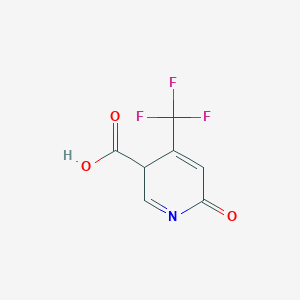
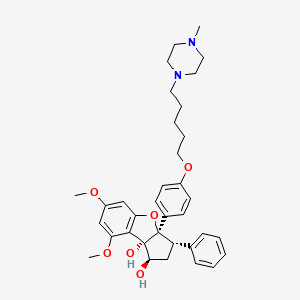
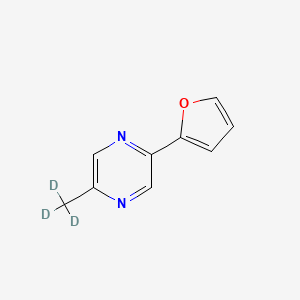
![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
![methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide](/img/structure/B12363410.png)
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)
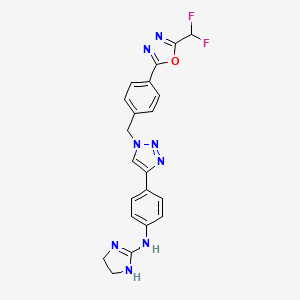
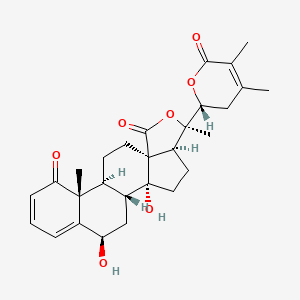
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)
![2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)

![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)
